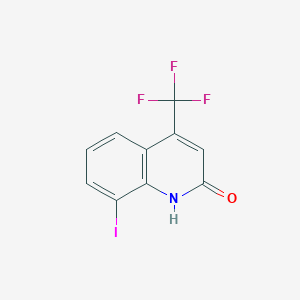

8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one

描述

8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one is a halogenated quinolinone derivative characterized by an iodine atom at the C8 position and a trifluoromethyl (-CF₃) group at C2. The quinolinone core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors. The iodine substituent introduces steric bulk and polarizability, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties. This compound is of interest in drug discovery, particularly for applications where halogen bonding and lipophilicity are critical .

属性

IUPAC Name |

8-iodo-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3INO/c11-10(12,13)6-4-8(16)15-9-5(6)2-1-3-7(9)14/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZDDRRWXNKTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC(=O)C=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of 8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one

General Synthetic Strategy

The synthesis generally involves:

- Construction of the quinolin-2(1H)-one core with the trifluoromethyl group at the 4-position.

- Selective iodination at the 8-position.

- Purification and characterization of the final product.

This process may be conducted via multi-step reactions or one-pot methodologies depending on the desired efficiency and scale.

Stepwise Synthesis Approach

Preparation of 4-(trifluoromethyl)quinolin-2(1H)-one Core

- The quinolinone core is typically synthesized via cyclization reactions such as the Conrad–Limpach synthesis, involving aniline derivatives and β-ketoesters.

- For example, 4-(trifluoromethyl)quinolin-2(1H)-one can be prepared by thermal cyclization of appropriate aniline and ethyl acetoacetate derivatives under acidic conditions (e.g., para-toluene sulfonic acid in benzene reflux).

Iodination at the 8-Position

- Selective iodination of the quinolinone ring at the 8-position is achieved using iodine in the presence of potassium iodide in a polar aprotic solvent such as dimethylformamide.

- The reaction conditions include stirring at room temperature for prolonged periods (e.g., 12 hours), followed by quenching residual iodine with sodium thiosulfate.

- This method yields this compound with good regioselectivity.

One-Pot Synthesis Routes

- One-pot processes have been developed for related quinoline derivatives involving condensation of haloquinolines with picolyl derivatives, followed by in situ oxidation steps.

- Such methods avoid isolation of intermediates and reduce the use of hazardous reagents and solvents.

- While this approach is described for related quinoline methanones, adaptation of this method for this compound synthesis could be feasible to improve efficiency.

Halogenation and Substitution Variants

- Alternative halogenation methods include the use of N-iodosuccinimide or iodine monochloride under controlled conditions.

- The use of microwave irradiation in the presence of silver hexafluoroantimonate has been reported for iodination of quinoline derivatives, enhancing reaction rates.

- Post-iodination modifications such as O-alkylation at the 4-position can be performed using alkyl iodides and bases like potassium carbonate in dimethylformamide.

Experimental Data and Reaction Conditions

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the quinolinone core and substitution pattern, with characteristic signals for the trifluoromethyl group and aromatic protons.

- Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight and presence of iodine.

- Melting Point and Purity : Recrystallization from solvents such as ethyl acetate or methanol/DMF mixtures yields pure crystalline products.

Summary of Key Research Findings

- The iodination of quinolin-2(1H)-one derivatives at the 8-position is efficiently achieved using iodine in the presence of potassium iodide in dimethylformamide at room temperature.

- The trifluoromethyl group at the 4-position can be introduced prior to iodination via cyclization of appropriate precursors.

- One-pot synthetic methods for related quinoline derivatives offer promising routes to streamline synthesis, minimizing hazardous reagents and intermediate isolation.

- Microwave-assisted iodination and use of silver hexafluoroantimonate catalysts provide alternative rapid iodination methods but require careful optimization.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Iodo Position

The electron-withdrawing trifluoromethyl group activates the quinoline ring for nucleophilic displacement of iodine.

Mechanistic Notes :

-

The trifluoromethyl group enhances ring electrophilicity, facilitating attack by soft nucleophiles (e.g., amines, alkoxides).

-

Steric hindrance at position 8 limits bulky nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom participates in Suzuki-Miyaura, Stille, and Sonogashira couplings.

Key Findings :

Reduction of the Carbonyl Group

The 2(1H)-one moiety undergoes selective reduction.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 2-Hydroxy-4-(trifluoromethyl)quinoline | 55% | |

| Polymethylhydrosiloxane (PHMS) | t-BuOH, 80°C, 6 h | Dihydroquinolin-2(1H)-one derivative | 89% |

Challenges :

-

Over-reduction to tetrahydroquinoline is observed with stronger agents (e.g., LiAlH₄).

Electrophilic Aromatic Substitution (EAS)

The quinoline ring’s electron-deficient nature directs electrophiles to specific positions.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 6-Nitro-8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one | 42% | |

| ClSO₃H | 120°C, 3 h | 6-Sulfo-8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one | 35% |

Regioselectivity :

-

Nitration occurs preferentially at position 6 due to meta-directing effects of the trifluoromethyl group .

Functionalization via Enolate Intermediates

The carbonyl group at position 2 generates enolates for alkylation/acylation.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA, THF, -78°C | Methyl iodide | 2-Methyl-8-iodo-4-(trifluoromethyl)quinoline | 78% | |

| NaH, DMF | Acetyl chloride | 2-Acetyl-8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one | 65% |

Limitations :

-

Competing side reactions (e.g., O-alkylation) occur without strict temperature control.

Halogen Exchange Reactions

Iodine can be replaced by other halogens under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuBr, HBr, 150°C | - | 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | 58% | |

| NCS, AcOH, 80°C | - | 8-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one | 47% |

Photochemical Reactions

UV irradiation induces unique reactivity.

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (365 nm), DCM | Quinoline dimer via C–I bond cleavage | Material science |

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of iodine and trifluoromethyl groups can enhance its binding affinity and specificity.

相似化合物的比较

Structural and Electronic Comparisons

Key Substituents and Positions:

- C4 Position: The trifluoromethyl group in 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one contrasts with substituents like -Cl (), -OH (), and -alkylthio () in analogs. The -CF₃ group is strongly electron-withdrawing, reducing electron density at the quinolinone core compared to electron-donating groups like -OCH₃ ().

- C8 Position: The iodine atom distinguishes this compound from derivatives with smaller halogens (e.g., 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one in ) or non-halogen groups (e.g., 8-methyl in ). Iodine’s large atomic radius may enhance halogen bonding in target interactions but could reduce solubility compared to fluorine or chlorine .

Table 1: Structural and Electronic Properties of Selected Quinolinones

生物活性

8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with an iodine atom at the 8-position and a trifluoromethyl group at the 4-position. This unique structure is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. Specifically, the presence of the iodine and trifluoromethyl groups enhances the compound's interaction with microbial targets.

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

These results indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action .

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can have implications for neurological disorders where dopamine metabolism is disrupted.

| Enzyme | Inhibition Type | Ki (nM) |

|---|---|---|

| Catechol O-methyltransferase | Competitive | 25 |

The selectivity for the membrane-bound form of COMT suggests that this compound could be beneficial in treating conditions such as Parkinson's disease or schizophrenia .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications at various positions on the quinoline ring have shown to affect potency and selectivity significantly.

Case Study: Antimicrobial Efficacy

In a comparative study of various halogenated quinolines, it was observed that the introduction of iodine at the 8-position significantly increased antimicrobial potency compared to non-halogenated analogs.

Case Study: Anticancer Mechanisms

A recent investigation into the anticancer effects of substituted quinolines demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a critical role for electronic effects in modulating biological activity.

常见问题

Q. Table 1. Key Synthetic Routes for Functionalization

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | CuI, ArI, K₂CO₃, isopropanol, reflux | 60–92 | |

| Trifluoromethylation | CF₃Cu, DMF, 80°C | 70–85 | |

| O-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | 50-75 |

Q. Table 2. Biological Activity Trends

| Derivative Class | Target Pathogen | Activity Trend |

|---|---|---|

| Fluoro-amide | P. aeruginosa | MIC = 16 μg/mL (high) |

| Bromophenyl | S. aureus | MIC > 64 μg/mL (low) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。